molecular formula C7H14O2<br>CH3COO(CH2)2CH(CH3)2<br>CH3COO(CH2)2CH(CH3)2<br>C7H14O2 B031805 Isoamyl acetate CAS No. 123-92-2

Isoamyl acetate

Cat. No. B031805
Key on ui cas rn: 123-92-2
M. Wt: 130.18 g/mol
InChI Key: MLFHJEHSLIIPHL-UHFFFAOYSA-N
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Patent
US06326184B1

Procedure details

Liquid rich medium high in glucose content (10 ml PS-medium in 25 ml tube) was inoculated with the appropriate yeast strain and grown overnight at 30° C. 1-2 ml of this culture containing 107 cells was used to inoculate 50 ml fresh medium in a 250 ml conical flask. The culture was incubated at room temperature for 5 days with agitation (90 rpm.). Yeast cells were sedimented overnight at 4° C. and the supernatant discarded. 50 ml fresh medium was added to the cells and 2. generation fermentation performed as above. 25 ml supernatant from the fermentation was delivered for GC-headspace analysis (see below) to determine the content of esters and alcohols. The results are shown in Table 5.5. The yeast strains carrying inactive alcohol acetyltransferase genes produced a reduced amount of acetate esters such as ethyl acetate and isoamyl acetate in comparison to the MBP94-21 strain.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].O=[CH:8][C@@H:9]([C@H:11]([C@@H]([C@@H](CO)O)O)O)O>>[C:1]([O:4][CH2:5][CH2:6][CH:9]([CH3:11])[CH3:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was inoculated with the appropriate yeast strain and grown overnight at 30° C
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
1-2 ml of this culture containing 107 cells
WAIT
Type
WAIT
Details
Yeast cells were sedimented overnight at 4° C.
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
50 ml fresh medium was added to the cells and 2

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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